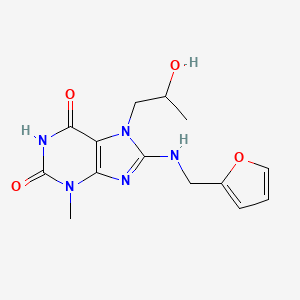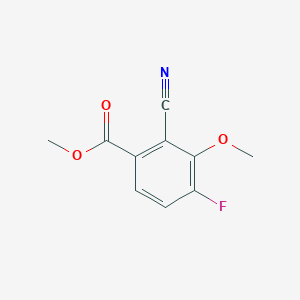
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide, also known as TTA-A2, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Polymer Science Applications
Thermoresponsive Polymers : Research by Du et al. (2010) on poly(meth)acrylamide derivatives, including polymers with pendent cyclic orthoester groups, has shown these materials to be thermosensitive, dissolvable in water at low temperatures, and hydrolyzable under mildly acidic conditions. This demonstrates the potential of acrylamide derivatives in creating responsive materials for various applications, including drug delivery and environmental sensing Du et al., 2010.
Biocompatible Polymers : A study by Chua et al. (2012) synthesized a library of (meth)acrylamido copolymers, showcasing improved solubility and thermosensitive properties. These polymers are designed as biocompatible PEG analogues, highlighting their significance in medical applications such as tissue engineering and drug delivery systems Chua et al., 2012.
Material Engineering Applications
- Photoresponsive Polymers : Akiyama and Tamaoki (2004) explored the copolymerization of N-isopropylacrylamide with acrylamide derivatives containing azobenzene groups. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, making them ideal for developing smart materials that can be used in light-controlled processes and devices Akiyama & Tamaoki, 2004.
Biochemical Applications
Corrosion Inhibitors : Research on the synthesis and characterization of new acrylamide derivatives, such as those by Abu-Rayyan et al. (2022), has demonstrated their effectiveness as corrosion inhibitors for copper in acidic solutions. This application is crucial for protecting metal surfaces in industrial processes, thereby extending the lifespan of metal components and reducing maintenance costs Abu-Rayyan et al., 2022.
Controlled Polymerization : Mori et al. (2005) synthesized homopolymers of acrylamide containing L-phenylalanine moiety via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for precise control over polymer architecture, opening possibilities for designing polymers with specific functionalities for biomedical applications Mori et al., 2005.
Propiedades
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-17(14-10-11-22(19,20)12-14)16(18)9-6-13-4-7-15(21-2)8-5-13/h4-9,14H,3,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHHGYCXJBWQR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)
